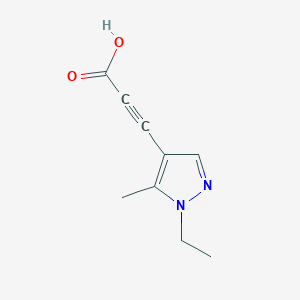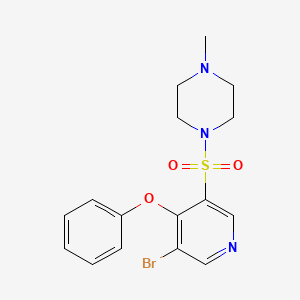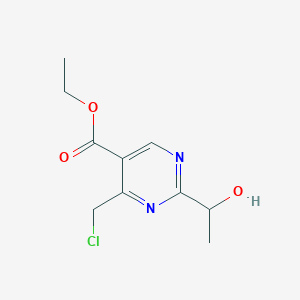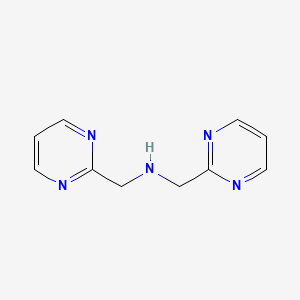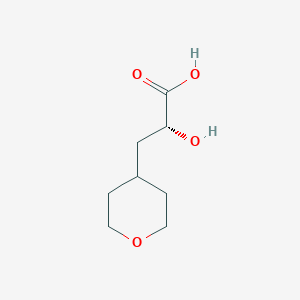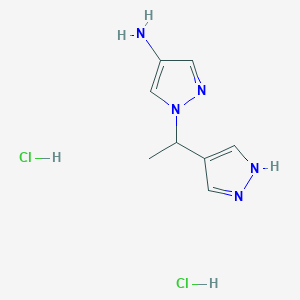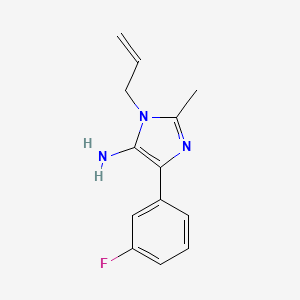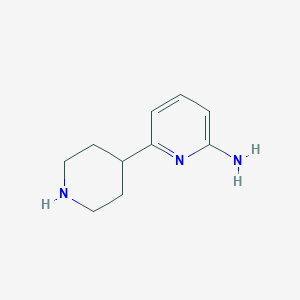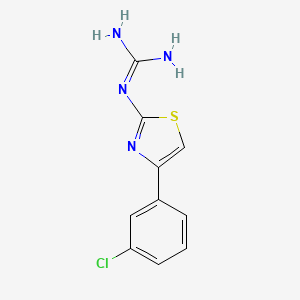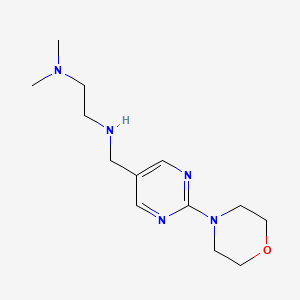
N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine is a complex organic compound with a unique structure that includes a morpholine ring and a pyrimidine ring
Métodos De Preparación
The synthesis of N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine typically involves multiple steps. One common synthetic route includes the reaction of N1,N1-dimethylethylenediamine with 2-chloromethyl-5-morpholinopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mecanismo De Acción
The mechanism of action of N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can modulate enzymatic activities and other biochemical processes. The morpholine and pyrimidine rings play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine can be compared with similar compounds such as:
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: This compound has a pyridine ring instead of a morpholine ring, which affects its chemical reactivity and binding properties.
N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has two pyridine rings, making it a more symmetrical molecule with different coordination chemistry properties.
The uniqueness of this compound lies in its combination of morpholine and pyrimidine rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H23N5O |
|---|---|
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H23N5O/c1-17(2)4-3-14-9-12-10-15-13(16-11-12)18-5-7-19-8-6-18/h10-11,14H,3-9H2,1-2H3 |
Clave InChI |
PQXMBPYGHHMPQT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNCC1=CN=C(N=C1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


